Ozone hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ozone hydrate is a clathrate compound where ozone molecules are trapped within a lattice of water molecules. This compound is of significant interest due to its potential applications in various fields, including environmental science, medicine, and industrial processes. Ozone, known for its strong oxidizing properties, can be stabilized in the form of this compound, making it easier to handle and store.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ozone hydrate can be synthesized by exposing a mixture of ozone and water to low temperatures and high pressures. The typical conditions involve temperatures below 230 K and pressures ranging from 1.6 to 3.1 MPa . The formation of this compound is highly dependent on the concentration of ozone in the gas phase, with higher concentrations leading to higher storage capacities .

Industrial Production Methods: In an industrial setting, this compound production involves the use of specialized equipment to maintain the necessary low temperatures and high pressures. The process begins with the generation of ozone gas, which is then mixed with water under controlled conditions to form the hydrate. This method allows for the production of large quantities of this compound, which can be stored and transported for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Ozone hydrate undergoes several types of chemical reactions, primarily driven by the strong oxidizing nature of ozone. These reactions include:

Oxidation: Ozone can oxidize a wide range of organic and inorganic compounds.

Decomposition: Ozone can decompose into oxygen and reactive oxygen species, which can further participate in various chemical reactions.

Common Reagents and Conditions: The reactions involving this compound typically require specific conditions such as low temperatures and the presence of catalysts or other reactive species. Common reagents include iodide ions, organic compounds, and various metals .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reactants and conditions. For instance, the reaction with iodide ions primarily produces iodate and other iodine oxides .

Wissenschaftliche Forschungsanwendungen

Ozone hydrate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which ozone hydrate exerts its effects involves the release of ozone molecules from the hydrate lattice. Once released, ozone acts as a powerful oxidant, reacting with various substrates to produce reactive oxygen species and other oxidation products. These reactions can lead to the inactivation of pathogens, degradation of pollutants, and other beneficial effects .

Vergleich Mit ähnlichen Verbindungen

Oxygen Hydrate: Similar to ozone hydrate, oxygen hydrate consists of oxygen molecules trapped within a water lattice.

Carbon Dioxide Hydrate: This compound involves carbon dioxide molecules within a water lattice and is primarily used for carbon capture and storage.

Uniqueness of this compound: this compound is unique due to its strong oxidizing properties, which make it highly effective for applications requiring disinfection, sterilization, and pollutant degradation. Its ability to release ozone in a controlled manner also sets it apart from other hydrates .

Eigenschaften

CAS-Nummer |

84508-01-0 |

|---|---|

Molekularformel |

H2O4 |

Molekulargewicht |

66.014 g/mol |

IUPAC-Name |

ozone;hydrate |

InChI |

InChI=1S/O3.H2O/c1-3-2;/h;1H2 |

InChI-Schlüssel |

YNHBOQSCVCFXRW-UHFFFAOYSA-N |

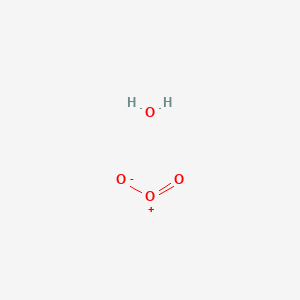

Kanonische SMILES |

O.[O-][O+]=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)

![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)

![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)

![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)